molecular formula C14H13NO3 B15328914 5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

Cat. No.: B15328914
M. Wt: 243.26 g/mol
InChI Key: KNIZLIXYAFIKLJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a pyridin-4-ylmethoxy group at the 2-position and a methoxy group at the 5-position of the aromatic ring. Its structure combines electron-donating (methoxy) and electron-withdrawing (aldehyde) groups, enabling diverse reactivity in coupling and condensation reactions .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

5-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

InChI

InChI=1S/C14H13NO3/c1-17-13-2-3-14(12(8-13)9-16)18-10-11-4-6-15-7-5-11/h2-9H,10H2,1H3

InChI Key

KNIZLIXYAFIKLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=NC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxy-2-hydroxybenzaldehyde and 4-pyridinemethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Reaction Mechanism: The hydroxyl group of 5-methoxy-2-hydroxybenzaldehyde is first deprotonated by the base, forming a phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with 4-pyridinemethanol, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methoxy and pyridinylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: 5-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid.

    Reduction: 5-Methoxy-2-(pyridin-4-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. The methoxy and pyridinylmethoxy groups can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Replacement of the pyridinyl group with thiophene (as in ) introduces sulfur-based π-electron interactions, altering reactivity in metal-catalyzed reactions.

Synthetic Accessibility :

  • Suzuki coupling (e.g., ) and nucleophilic substitution (e.g., ) are common methods, with yields ranging from 53% to 81%.
  • Brominated derivatives (e.g., ) require additional halogenation steps, complicating synthesis.

Biological Relevance :

  • Pyridinylmethoxy-substituted aldehydes are prevalent in anticancer (e.g., oxindole derivatives in ) and neurological drug discovery (e.g., PDE2 inhibitors in ).
  • The 4-methoxybenzyl analog showed higher yields (79%) and is prioritized for lead optimization.

Structural Diversity :

  • Substitution at the pyridine ring (e.g., indazole or imidazo[1,2-a]pyridine in ) enhances selectivity for kinase targets but reduces solubility.

Research Findings and Challenges

  • SAR Studies: The 5-methoxy group in the target compound improves metabolic stability compared to non-methoxy analogs . However, derivatives lacking this group (e.g., ) exhibit faster clearance in pharmacokinetic studies.
  • Crystallinity : Melting points vary significantly; thiophene analogs crystallize at lower temperatures (68–70°C) than pyridine derivatives (99–103°C in ), suggesting differences in intermolecular interactions.
  • Unmet Needs: 4-Substituted pyridine derivatives (e.g., pyridin-4-ylmethoxy) remain understudied due to synthetic challenges, as noted in .

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